molecular formula C6H8N2 B017607 3-Amino-4-methylpyridine CAS No. 3430-27-1

3-Amino-4-methylpyridine

Cat. No. B017607
CAS RN: 3430-27-1
M. Wt: 108.14 g/mol
InChI Key: IBKMZYWDWWIWEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07084277B2

Procedure details

The synthesis was carried out by charging 2 grams (1 equiv., 18.5 mmol) 4-Methyl-pyridin-3-ylamine to a solution of 6.55 grams potassium t-butoxide (3 equiv., 55.5 mmol) in 10 ml THF (6.66 euiv., 123 mmol) at 0° C. Upon anion formation, 2.34 ml dimethyl carbonate (1.5 equiv., 27.7 mmol) were charged to the reaction at a rate so that the temperature stayed below 0° C. The reaction was complete within 30 minutes and the red slurry was quenched with 50 ml water (25 volumes) and extracted in 50 ml ethyl acetate (25 volumes). The aqueous layer was extracted with 50 ml ethyl acetate (25 volumes) and then the orange organic layers were concentrated to an orange solid. NMR data showed that t-butanol existed in the product so the solids were slurried in 10 ml toluene (5 volumes) and then concentrated to dryness. This operation was performed three times in order to give very clean light orange solids. (89% yield). 1H NMR: δ8.90 (1 H, brs), 8.28 (1 H, d, J=4.8), 7.16-7.14 (1 H, m), 6.54 (1 H, brs), 3.80 (3 H, s), 2.29 (3 H, s).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.55 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
2.34 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[NH2:8].CC(C)([O-])C.[K+].C1COCC1.[C:20](=O)([O:23]C)[O:21][CH3:22]>>[CH3:22][O:21][C:20](=[O:23])[NH:8][C:3]1[CH:4]=[N:5][CH:6]=[CH:7][C:2]=1[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1=C(C=NC=C1)N
Step Two
Name
Quantity
6.55 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
2.34 mL
Type
reactant
Smiles
C(OC)(OC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
stayed below 0° C
CUSTOM
Type
CUSTOM
Details
the red slurry was quenched with 50 ml water (25 volumes)
EXTRACTION
Type
EXTRACTION
Details
extracted in 50 ml ethyl acetate (25 volumes)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 50 ml ethyl acetate (25 volumes)
CONCENTRATION
Type
CONCENTRATION
Details
the orange organic layers were concentrated to an orange solid
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to give very clean light orange solids

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC(NC=1C=NC=CC1C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.